Telmisartan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water and in the pH range of 3 to 9

Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base.

3.50e-03 g/L

Synonyms

Canonical SMILES

Telmisartan in Hypertension Management

Telmisartan is a medication belonging to a class of drugs called angiotensin II receptor blockers (ARBs). Scientific research has extensively investigated its efficacy in managing hypertension (high blood pressure) . Here's how Telmisartan works:

- Angiotensin II and Blood Pressure: Angiotensin II is a hormone that constricts blood vessels, leading to increased blood pressure.

- Blocking the Angiotensin II Receptor: Telmisartan blocks the action of angiotensin II by binding to its receptors on blood vessel walls. This relaxes the vessels, allowing for easier blood flow and ultimately lowering blood pressure.

Telmisartan and Potential Benefits beyond Blood Pressure Control

While Telmisartan's primary application lies in hypertension management, ongoing research explores its potential benefits in other areas:

- Reduced Risk of Dementia in Type 2 Diabetes: A study published in PLOS Medicine suggests that long-term Telmisartan use in patients with type 2 diabetes and hypertension might be associated with a lower risk of dementia compared to other ARBs . Further research is needed to confirm this association and understand the underlying mechanisms.

- Investigating Cancer Risk: An initial meta-analysis raised concerns about a potential link between Telmisartan and increased cancer risk. However, subsequent studies haven't confirmed this association. Research like the one published in the American Journal of Hypertension compared Telmisartan to other ARBs and found no increased risk of cancer linked specifically to Telmisartan .

Telmisartan is a pharmaceutical compound classified as an angiotensin II receptor antagonist, primarily used in the treatment of hypertension (high blood pressure) and related cardiovascular conditions. It selectively blocks the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance in the body. Telmisartan is known for its high affinity for the angiotensin II receptor type 1, being approximately 3000 times more selective for this receptor compared to the angiotensin II type 2 receptor. This unique property allows it to effectively inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure .

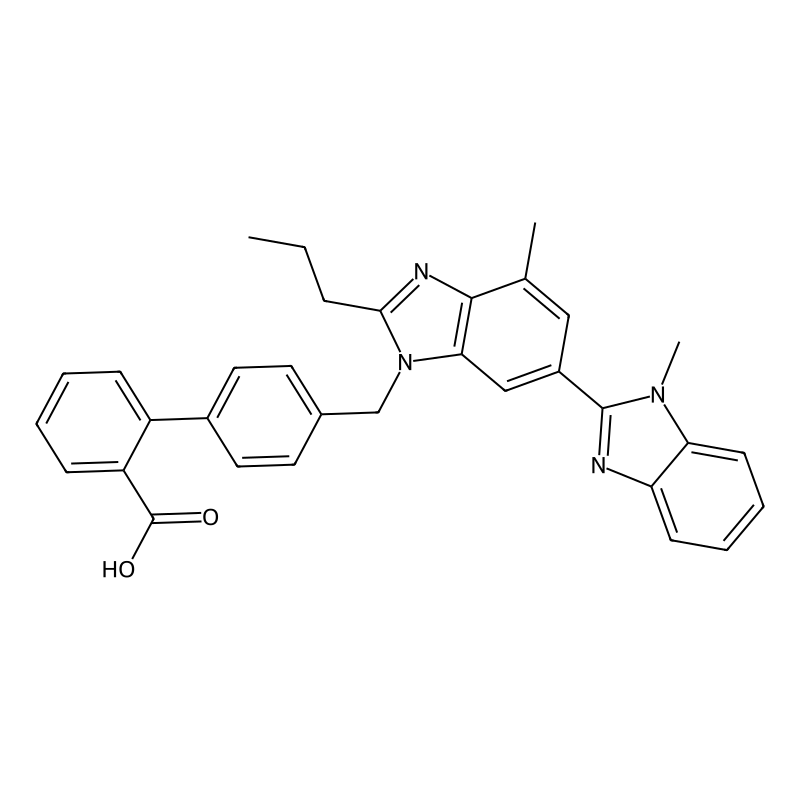

The compound is chemically characterized by the formula C33H30N4O2, with a molecular weight of 514.62 g/mol. Its structure includes a benzimidazole moiety, which contributes to its pharmacological activity .

Telmisartan's mechanism of action centers on its antagonism of the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure. By competitively binding to the receptor, telmisartan prevents angiotensin II from exerting its vasoconstrictive effect, allowing blood vessels to relax and lowering blood pressure [].

- Suzuki Coupling: This reaction involves the coupling of aryl boronic acids with halogenated compounds to form biaryl structures essential for telmisartan's activity.

- Reductive Amination: This reaction is crucial for constructing the benzimidazole core of telmisartan. It typically follows the formation of an imine intermediate, which is then reduced to yield the final product.

In terms of metabolism, telmisartan is minimally metabolized by hepatic pathways, primarily undergoing glucuronidation to form inactive metabolites .

Telmisartan exhibits significant biological activity as an antihypertensive agent. Its mechanism of action includes:

- Angiotensin II Receptor Blockade: By blocking the angiotensin II type 1 receptor, telmisartan prevents vasoconstriction and reduces aldosterone secretion, leading to decreased blood pressure.

- Peroxisome Proliferator-Activated Receptor Gamma Modulation: Telmisartan also acts as a partial agonist for peroxisome proliferator-activated receptor gamma, which may enhance glucose metabolism and provide protective effects against metabolic syndrome .

Clinical studies have demonstrated its effectiveness in lowering blood pressure and improving outcomes in patients with heart failure and diabetic kidney disease .

The synthesis of telmisartan has evolved over time, with various methods reported in literature:

- Initial Synthesis: The first reported synthesis involved acylation of 4-amino-3-methyl benzoic acid followed by several steps including nitration and cyclization to form the benzimidazole structure .

- Modern Techniques: Recent methodologies emphasize more efficient routes using cross-coupling reactions. For instance, a notable synthesis involves the cross-coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, yielding telmisartan with higher efficiency and fewer steps .

- Decarboxylative Cross-Coupling: Another innovative approach utilizes decarboxylative cross-coupling techniques that streamline the synthesis process while maintaining high yields .

Telmisartan's primary applications include:

- Hypertension Management: It is widely prescribed for controlling high blood pressure.

- Heart Failure Treatment: Telmisartan is used to manage heart failure symptoms and improve patient outcomes.

- Diabetic Kidney Disease: The drug has shown benefits in protecting renal function in diabetic patients due to its dual action on blood pressure and metabolic regulation .

Telmisartan has been studied for its interactions with various medications and substances:

- Potassium Levels: It can increase serum potassium levels; thus, caution is advised when combined with potassium-sparing diuretics or potassium supplements .

- Drug Interactions: Co-administration with nonsteroidal anti-inflammatory drugs may reduce its antihypertensive efficacy. Additionally, it should be used cautiously with other antihypertensive agents due to potential additive effects on blood pressure .

Clinical monitoring for adverse effects such as hypotension or hyperkalemia is essential when prescribing telmisartan alongside these medications.

Telmisartan belongs to a class of drugs known as angiotensin II receptor antagonists (ARBs). Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Losartan | First ARB developed; lower affinity for AT1 receptor than telmisartan. |

| Valsartan | Similar mechanism; used primarily for hypertension but has different pharmacokinetics. |

| Irbesartan | Notable for its use in diabetic nephropathy; exhibits different side effect profile compared to telmisartan. |

| Olmesartan | Has been associated with gastrointestinal side effects; offers unique dosing advantages due to longer half-life. |

Telmisartan stands out due to its high selectivity for the angiotensin II type 1 receptor and additional PPAR-gamma agonistic properties, which may confer metabolic benefits not seen with other ARBs .

Telmisartan exhibits distinctive binding kinetics to the angiotensin II type 1 receptor that differentiate it from other angiotensin receptor blockers. The compound demonstrates insurmountable antagonism characterized by exceptionally slow dissociation from the receptor [1] [2]. Binding kinetic studies reveal that telmisartan reaches equilibrium binding to rat vascular smooth muscle cells within 60 minutes, with specific binding being saturable and rapidly established [1] [2].

The dissociation kinetics of telmisartan represent a critical pharmacological feature. The compound exhibits a dissociation half-life ranging from 75 to 213 minutes, depending on experimental conditions and methodology [1] [3] [4]. Specifically, Kakuta and colleagues reported a dissociation rate constant of 0.003248 min⁻¹ with a corresponding half-life of 213 minutes, representing the longest dissociation time among all clinically available angiotensin receptor blockers [3] [4]. This slow dissociation rate is approximately five times slower than that of angiotensin II itself, which has a dissociation half-life of only 14 minutes [2] [5].

The molecular basis of telmisartan's insurmountable antagonism relates to its unique structural characteristics and binding mode. Unlike surmountable antagonists that can be overcome by increasing concentrations of angiotensin II, telmisartan produces a non-parallel rightward shift of the angiotensin II dose-response curve with reduction of the maximal response [6] [7]. This phenomenon results from the formation of a tight binding complex between telmisartan and the angiotensin II type 1 receptor that undergoes minimal reassociation once dissociation occurs [5].

Computational molecular modeling studies have identified telmisartan's unique "delta lock" structure as responsible for its exceptional binding affinity [7]. The distal benzimidazole portion of telmisartan creates distinctive molecular interactions with the receptor that are absent in other angiotensin receptor blockers [7] [8]. This structural feature explains telmisartan's highest molecular lipophilicity, greatest volume of distribution, and strongest binding affinity among all angiotensin receptor blockers [7].

The binding affinity measurements consistently demonstrate telmisartan's superior receptor interaction. The compound exhibits a Ki value of 3.7 ± 0.7 nM for the angiotensin II type 1 receptor, representing high-affinity binding [6]. Importantly, telmisartan shows remarkable selectivity, with greater than 3,000-fold higher affinity for the angiotensin II type 1 receptor compared to the angiotensin II type 2 receptor (Ki > 10,000 nM for AT₂) [6] [9].

Partial Peroxisome Proliferator-Activated Receptor Gamma Agonism: Structural Basis and Transcriptional Effects

Telmisartan functions as a selective peroxisome proliferator-activated receptor gamma modulator, exhibiting partial agonist activity that distinguishes it from other angiotensin receptor blockers [10] [11]. This dual mechanism of action provides additional therapeutic benefits beyond angiotensin II type 1 receptor blockade.

Structural Basis of Peroxisome Proliferator-Activated Receptor Gamma Binding

Crystallographic analysis has revealed the molecular basis of telmisartan's interaction with peroxisome proliferator-activated receptor gamma. The ternary complex structure of peroxisome proliferator-activated receptor gamma, telmisartan, and a coactivator peptide from steroid receptor coactivator-1 has been determined at 2.18 Å resolution [12] [13]. This structural analysis demonstrates that telmisartan exhibits an unexpected binding mode within the ligand-binding domain.

The central benzimidazole ring of telmisartan engages in a non-canonical hydrogen-bonding network around helix 12, which differs significantly from the binding patterns observed with full peroxisome proliferator-activated receptor gamma agonists [12] [14]. This unique binding mode results in less stable helix 12 positioning compared to full agonists, leading to attenuated coactivator recruitment and explaining the mechanism of partial activation [12].

Molecular modeling studies indicate that telmisartan occupies a similar region within the ligand-binding domain as other partial agonists, surrounded by helices H3, H6, and H7 [11]. The interaction involves strong hydrophobic interactions with residues forming helices H3 and H7, along with a hydrogen bond between the 1'-benzimidazole nitrogen and the amide proton of Ser342 [11]. This binding pattern resembles that of other partial agonists but differs markedly from full agonists such as rosiglitazone [11].

Transcriptional Effects and Target Gene Regulation

Telmisartan achieves approximately 25-30% of the maximal receptor activation attained by conventional full peroxisome proliferator-activated receptor gamma agonists in cellular transactivation assays [10]. This partial activation profile translates into specific transcriptional effects that have been demonstrated both in vitro and in clinical studies.

Clinical investigation of telmisartan's peroxisome proliferator-activated receptor gamma-activating properties has shown dose-dependent effects on target gene expression in human subjects. In patients with metabolic syndrome treated with high-dose telmisartan (160 mg daily), the peroxisome proliferator-activated receptor gamma target gene CD36 was significantly upregulated in circulating monocytes by 3.5 ± 0.9-fold compared to placebo [15]. The recently identified peroxisome proliferator-activated receptor gamma target gene CD163 showed modest induction of 1.4 ± 0.4-fold, though this did not reach statistical significance [15].

The transcriptional effects of telmisartan demonstrate selectivity compared to thiazolidinediones. Mutagenesis studies using peroxisome proliferator-activated receptor gamma mutants revealed that telmisartan retained activation capability in H323Y, S342A, and H449A mutants where thiazolidinedione-induced activation was impaired [16] [17]. Particularly noteworthy, in the Y473A mutant, telmisartan-induced activation exceeded that of thiazolidinediones, suggesting differential transcriptional control mechanisms [16] [17].

Hepatic studies have demonstrated that telmisartan induces peroxisome proliferator-activated receptor alpha target genes, including carnitine palmitoyl transferase 1A in human HepG2 cells and acyl-CoA synthetase long-chain family member 1 in murine AML12 cells [18]. This dual peroxisome proliferator-activated receptor alpha and gamma activity contributes to telmisartan's metabolic effects, including improved lipid metabolism and insulin sensitivity [18].

Allosteric Modulation of Renin-Angiotensin System Components

Telmisartan exerts complex modulatory effects on multiple components of the renin-angiotensin system beyond direct angiotensin II type 1 receptor antagonism. These effects involve both direct molecular interactions and indirect regulatory mechanisms that collectively enhance the compound's therapeutic efficacy.

Angiotensin-Converting Enzyme 2 and Angiotensin-Converting Enzyme Balance

Chronic telmisartan administration significantly alters the expression balance between angiotensin-converting enzyme and angiotensin-converting enzyme 2 in renal vasculature [19]. Immunohistochemical analysis of renal arterioles demonstrates that telmisartan treatment increases angiotensin-converting enzyme 2 expression while simultaneously decreasing angiotensin-converting enzyme expression [19]. This reciprocal regulation results in a marked decrease in the angiotensin-converting enzyme to angiotensin-converting enzyme 2 ratio, calculated from both immunostaining and messenger ribonucleic acid data [19].

The increased angiotensin-converting enzyme 2 expression occurs through transcriptional mechanisms, as demonstrated by enhanced angiotensin-converting enzyme 2 messenger ribonucleic acid levels in renal arterioles isolated by laser microdissection [19]. This upregulation provides a counterregulatory mechanism that enhances angiotensin II degradation and promotes formation of the vasodilatory peptide angiotensin-(1-7) [19]. Simultaneously, the reduction in angiotensin-converting enzyme expression decreases both angiotensin II formation and angiotensin-(1-7) degradation, providing additional vascular protective effects [19].

Mechanical Stretch-Induced Allosteric Modulation

Recent investigations have revealed that telmisartan can block mechanical stretch-induced angiotensin II type 1 receptor signaling, suggesting allosteric modulatory properties [20]. Osmotic stretch has been shown to stabilize β-arrestin2-specific active angiotensin II type 1 receptor conformations that are distinct from those stabilized by angiotensin II [20]. Telmisartan completely inhibits extracellular signal-regulated kinase 1/2 phosphorylation induced by both angiotensin II and hypotonic osmotic stretch, with a half-maximal inhibitory concentration closely matching its affinity for the angiotensin II type 1 receptor [20].

This allosteric modulation demonstrates that telmisartan can interfere with alternative activation pathways of the angiotensin II type 1 receptor, providing broader therapeutic coverage than simple competitive antagonism [20]. The ability to block stretch-induced signaling may contribute to telmisartan's cardiovascular protective effects in conditions involving mechanical stress.

Renin-Angiotensin-Aldosterone System Feedback Modulation

Telmisartan administration affects the broader renin-angiotensin-aldosterone system through complex feedback mechanisms. While angiotensin II type 1 receptor blockade typically leads to compensatory increases in plasma renin activity, telmisartan's effects on aldosterone regulation show more complex patterns [21]. Clinical studies have demonstrated that telmisartan can reduce plasma aldosterone levels despite increased angiotensin II concentrations [22].

The compound's unique pharmacological profile allows for modulation of the alternative angiotensin-converting enzyme 2/angiotensin-(1-7)/Mas receptor axis [23]. Telmisartan treatment has been shown to improve left ventricular function and ameliorate cardiac remodeling through modulation of this protective arm of the renin-angiotensin system [23]. This axis activation provides cardiovascular benefits that complement direct angiotensin II type 1 receptor blockade.

Comparative Binding Affinity with Other Sartans

Comprehensive comparative analyses have established telmisartan's superior binding characteristics relative to other clinically available angiotensin receptor blockers. These differences in binding affinity and kinetics translate into distinct pharmacological and clinical profiles.

Dissociation Kinetics Comparison

Systematic evaluation of dissociation kinetics among angiotensin receptor blockers reveals telmisartan's exceptional binding persistence [3] [4]. The rank order of binding affinity based on dissociation half-life measurements places telmisartan as the strongest binder, followed by olmesartan, candesartan, EXP3174 (the active metabolite of losartan), valsartan, and losartan [3] [4].

Specific dissociation rate constants demonstrate telmisartan's superior binding kinetics with a rate constant of 0.003248 min⁻¹, compared to olmesartan (0.004171 min⁻¹), candesartan (0.005203 min⁻¹), valsartan (0.009946 min⁻¹), and losartan (0.01027 min⁻¹) [3] [4]. These measurements translate to corresponding half-lives of 213, 166, 133, 70, and 67 minutes, respectively [3] [4].

Binding Affinity Measurements

Radioligand binding studies using wild-type angiotensin II type 1 receptors transiently expressed in COS-7 cells have provided precise binding affinity measurements [24]. In these studies, candesartan demonstrated the highest pKi value of 8.61 ± 0.21, followed by telmisartan with 8.19 ± 0.04, valsartan with 7.65 ± 0.12, and losartan with 7.17 ± 0.07 [24]. However, when considering dissociation kinetics, telmisartan's functional binding strength exceeds that of candesartan due to its slower dissociation rate [3].

Structural Determinants of Binding Differences

The molecular basis for binding affinity differences among angiotensin receptor blockers relates to distinct structural features and receptor interaction patterns [25] [26]. Telmisartan's unique benzimidazole portion binds to a lipophilic pocket that includes Tyr113 in the angiotensin II type 1 receptor through hydrophobic interactions [25] [26]. This binding mode differs from other angiotensin receptor blockers that primarily utilize tetrazole groups for receptor interaction.

Candesartan achieves high binding affinity through interactions at four distinct receptor sites, compared to losartan which only binds at two sites [27]. The carboxyl group present in telmisartan, candesartan, and azilsartan provides additional binding interactions with Lys199 in the receptor, contributing to enhanced affinity compared to compounds lacking this functional group [25] [26].

Clinical Implications of Binding Differences

The superior binding characteristics of telmisartan translate into enhanced clinical efficacy and duration of action [28]. Comparative clinical studies have demonstrated that telmisartan provides more sustained blood pressure reduction compared to first-generation angiotensin receptor blockers such as losartan and valsartan [28]. The long dissociation half-life ensures maintained receptor blockade throughout 24-hour dosing intervals, providing consistent therapeutic coverage.

Meta-analytical data support telmisartan's superior antihypertensive efficacy, with studies indicating it achieves the greatest blood pressure reduction among angiotensin receptor blockers in patients with essential hypertension [7]. This enhanced efficacy likely results from the combination of high binding affinity, slow dissociation kinetics, and unique receptor interaction patterns that characterize telmisartan's pharmacological profile.

Purity

Physical Description

Color/Form

White solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 8.42 (est)

7.7

Appearance

Melting Point

261 - 263 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 38 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 36 of 38 companies with hazard statement code(s):;

H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (91.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

HypertensionTreatment of essential hypertension in adults. Cardiovascular preventionReduction of cardiovascular morbidity in patients with: manifest atherothrombotic cardiovascular disease (history of coronary heart disease, stroke, or peripheral arterial disease) or; type 2 diabetes mellitus with documented target organ damage.

HypertensionTreatment of essential hypertension in adults. Cardiovascular preventionReduction of cardiovascular morbidity in patients with: manifest atherothrombotic cardiovascular disease (history of coronary heart disease or peripheral arterial disease) or; type 2 diabetes mellitus with documented target organ damage.

HypertensionTreatment of essential hypertension in adults. Cardiovascular preventionReduction of cardiovascular morbidity in patients with: manifest atherothrombotic cardiovascular disease (history of coronary heart disease, stroke, or peripheral arterial disease) or; type-2 diabetes mellitus with documented target-organ damage.

Treatment of essential hypertension in adults.

Treatment of essential hypertension in adults

Reduction of proteinuria associated with chronic kidney disease (CKD).

Treatment of essential hypertension in adults: Add on therapyOnduarp is indicated in adults whose blood pressure is not adequately controlled on amlodipine. Replacement therapyAdult patients receiving telmisartan and amlodipine from separate tablets can instead receive tablets of Onduarp containing the same component doses.

Livertox Summary

Drug Classes

Therapeutic Uses

Micardis is indicated for the treatment of hypertension, to lower blood pressure. Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. These benefits have been seen in controlled trials of antihypertensive drugs from a wide variety of pharmacologic classes including the class to which this drug principally belongs. Control of high blood pressure should be part of comprehensive cardiovascular risk management, including, as appropriate, lipid control, diabetes management, antithrombotic therapy, smoking cessation, exercise, and limited sodium intake. Many patients will require more than one drug to achieve blood pressure goals. ... Numerous antihypertensive drugs, from a variety of pharmacologic classes and with different mechanisms of action, have been shown in randomized controlled trials to reduce cardiovascular morbidity and mortality, and it can be concluded that it is blood pressure reduction, and not some other pharmacologic property of the drugs, that is largely responsible for those benefits. The largest and most consistent cardiovascular outcome benefit has been a reduction in the risk of stroke, but reductions in myocardial infarction and cardiovascular mortality also have been seen regularly. Elevated systolic or diastolic pressure causes increased cardiovascular risk, and the absolute risk increase per mmHg is greater at higher blood pressures, so that even modest reductions of severe hypertension can provide substantial benefit. Relative risk reduction from blood pressure reduction is similar across populations with varying absolute risk, so the absolute benefit is greater in patients who are at higher risk independent of their hypertension (for example, patients with diabetes or hyperlipidemia), and such patients would be expected to benefit from more aggressive treatment to a lower blood pressure goal. Some antihypertensive drugs have smaller blood pressure effects (as monotherapy) in black patients, and many antihypertensive drugs have additional approved indications and effects (e.g., on angina, heart failure, or diabetic kidney disease). These considerations may guide selection of therapy. /Micardis/ may be used alone or in combination with other antihypertensive agents /Included in US product labeling/

Micardis is indicated for reduction of the risk of myocardial infarction, stroke, or death from cardiovascular causes in patients 55 years of age or older at high risk of developing major cardiovascular events who are unable to take ACE inhibitors. High risk for cardiovascular events can be evidenced by a history of coronary artery disease, peripheral arterial disease, stroke, transient ischemic attack, or high-risk diabetes (insulin-dependent or non-insulin dependent) with evidence of end-organ damage. Micardis can be used in addition to other needed treatment (such as antihypertensive, antiplatelet or lipid-lowering therapy). Studies of telmisartan in this setting do not exclude the possibility that telmisartan may not preserve a meaningful fraction of the effect of the ACE inhibitor to which it was compared. Consider using the ACE inhibitor first, and, if it is stopped for cough only, consider re-trying the ACE inhibitor after the cough resolves. /Included in US product label/

Both angiotensin II receptor antagonists /including telmisartan/ and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/

For more Therapeutic Uses (Complete) data for TELMISARTAN (8 total), please visit the HSDB record page.

Pharmacology

Telmisartan is a benzimidazole derivative and a non-peptide angiotensin II receptor antagonist with antihypertensive property. Telmisartan selectively antagonizes angiotensin II binding to the AT1 subtype receptor, located in vascular smooth muscle and adrenal gland. The antagonism results in vasodilation and inhibits the angiotensin II-mediated aldosterone production, which in turn leading to a decrease in sodium and water as well as an increase in potassium excretion leading to a subsequent reduction in blood pressure.

MeSH Pharmacological Classification

ATC Code

C09CA07

C09DB04

QC09CA07

C - Cardiovascular system

C09 - Agents acting on the renin-angiotensin system

C09C - Angiotensin ii receptor blockers (arbs), plain

C09CA - Angiotensin ii receptor blockers (arbs), plain

C09CA07 - Telmisartan

Mechanism of Action

Migration of CD4-positive lymphocytes into the vessel wall represents an important step in early atherogenesis. Telmisartan is an angiotensin type 1 receptor (AT1R) blocker with peroxisome proliferator-activated receptor (PPAR)-gamma-activating properties. The present study examined the effect of telmisartan on CD4-positive cell migration and the role of PPARgamma in this context. CD4-positive lymphocytes express both the AT1R and PPARgamma. Stimulation of CD4-positive lymphocytes with stromal cell-derived factor (SDF)-1 leads to a 4.1+/-3.1-fold increase in cell migration. Pretreatment of cells with telmisartan reduces this effect in a concentration-dependent manner to a maximal 1.6+/-0.7-fold induction at 10 mumol/L of telmisartan (P<0.01 compared with SDF-1-treated cells; n=22). Three different PPARgamma activators, rosiglitazone, pioglitazone, and GW1929, had similar effects, whereas eprosartan, a non-PPARgamma-activating AT1R blocker, did not affect chemokine-induced lymphocyte migration. Telmisartan's effect on CD4-positive lymphocyte migration was mediated through an early inhibition of chemokine-induced phosphatidylinositol 3-kinase activity. Downstream, telmisartan inhibited F-actin formation, as well as intercellular adhesion molecule-3 translocation. Transfection of CD4-positive lymphocytes with PPARgamma small interfering RNA abolished telmisartan's effect on migration, whereas blockade of the AT1R had no such effect. Telmisartan inhibits chemokine-induced CD4-positive cell migration independent of the AT1R via PPARgamma. These data provide a novel mechanism to explain how telmisartan modulates lymphocyte activation by its PPARgamma-activating properties.

Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Telmisartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is therefore independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Telmisartan has much greater affinity (>3,000 fold) for the AT1 receptor than for the AT2 receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because telmisartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Telmisartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of telmisartan on blood pressure.

... The receptor-independent protective role of an angiotensin II receptor 1 blocker (ARB) /was investigated/ using primary-cultured mesangial cells from angiotensin II receptor 1 knockout or wild-type mice and a highly lipophilic ARB, telmisartan. Intracellular reactive oxygen species were estimated using a fluorogenic probe, CM-H2DCFDA. Non-angiotensin II-induced reactive oxygen species production was generated by exposing cells to hydrogen peroxide alone or after treatment with telmisartan. Flow cytometry analysis showed that angiotensin II induced an increase in oxidant production in a dose-dependent manner in wild-type cells, but not in knockout cells. In contrast, hydrogen peroxide induced oxidative stress in both wild-type and knockout cells. Interestingly, telmisartan attenuated the oxidative stress induced by hydrogen peroxide in both cells, suggesting that it acted via a receptor-independent antioxidant effect. Intracellular concentrations of telmisartan were confirmed by high-performance liquid chromatography analysis. Expression of plasminogen activator inhibitor 1, which is stimulated by oxidative stress, was also attenuated by telmisartan in a receptor-independent as well as receptor-dependent manner. Telmisartan did not change expression levels of antioxidative enzymes such as catalase or glutathione peroxidase. Furthermore, the amelioration of oxidative stress by telmisartan did not involve the peroxisome proliferator-activated receptor-gamma pathway. Telmisartan inhibits intracellular oxidative stress, at least in part, in a receptor-independent manner, possibly owing to its lipophilic and antioxidant structure.

Telmisartan, an angiotensin II type 1 receptor (AT1R) antagonist, was found to have a unique property: it is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARgamma). ... /This study/ examined whether telmisartan affects AT1R expression in vascular smooth muscle cells ... derived from the thoracic aorta of Wistar-Kyoto rat. ... Telmisartan decreased the expression of AT1R at the mRNA and protein levels in a dose- and time-dependent manner. Decreased AT1R promoter activity with unchanged mRNA stability suggested that telmisartan suppressed AT1R gene expression at the transcriptional level. However, the expression of AT1R was not suppressed by other AT1R antagonists such as candesartan or olmesartan. Since the suppression of AT1R expression was prevented by pretreatment with GW9662, a PPARgamma antagonist, PPARgamma should have participated in the process. The deletion and mutation analysis of the AT1R gene promoter indicated that a GC box located in the proximal promoter region is responsible for the telmisartan-induced downregulation. Data provides a novel insight into an effect of telmisartan: telmisartan inhibits AT1R gene expression through PPARgamma activation. The dual inhibition of angiotensin II function by telmisartan - AT1R blockade and downregulation - would contribute to more complete inhibition of the renin-angiotensin system.

KEGG Target based Classification of Drugs

Rhodopsin family

Angiotensin

AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following either intravenous or oral administration of 14C-labeled telmisartan, most of the administered dose (>97%) was eliminated unchanged in feces via biliary excretion; only minute amounts were found in the urine (0.91% and 0.49% of total radioactivity, respectively).

Telmisartan has a volume of distribution of approximately 500 liters.

Telmisartan has a total plasma clearance of >800 mL/min.

Following either intravenous or oral administration of (14)C-labeled telmisartan, most of the administered dose (>97%) was eliminated unchanged in feces via biliary excretion; only minute amounts were found in the urine (0.91% and 0.49% of total radioactivity, respectively).

Following oral administration, peak concentrations (Cmax) of telmisartan are reached in 0.5 to 1 hour after dosing. Food slightly reduces the bioavailability of telmisartan, with a reduction in the area under the plasma concentration-time curve (AUC) of about 6% with the 40 mg tablet and about 20% after a 160 mg dose. The absolute bioavailability of telmisartan is dose dependent. At 40 and 160 mg the bioavailability was 42% and 58%, respectively. The pharmacokinetics of orally administered telmisartan are nonlinear over the dose range 20 to 160 mg, with greater than proportional increases of plasma concentrations (Cmax and AUC) with increasing doses. Telmisartan shows bi-exponential decay kinetics with a terminal elimination half life of approximately 24 hours. Trough plasma concentrations of telmisartan with once daily dosing are about 10% to 25% of peak plasma concentrations. Telmisartan has an accumulation index in plasma of 1.5 to 2.0 upon repeated once daily dosing.

Telmisartan is highly bound to plasma proteins (>99.5%), mainly albumin and a1 - acid glycoprotein. Plasma protein binding is constant over the concentration range achieved with recommended doses. The volume of distribution for telmisartan is approximately 500 liters indicating additional tissue binding.

It is not known whether telmisartan is excreted in human milk, but telmisartan was shown to be present in the milk of lactating rats.

To study the pharmacolkinetics of telmisartan in healthy Chinese male subjects after oral administration of two dosage levels, 36 healthy subjects were divided into two groups and given a single oral dose of 40 or 80 mg telmisartan (CAS 144701-48-4, MicardisPlus). A sensitive liquid chromatography-tandem mass spectrometry method (LC-MS-MS) was used for the determination of telmisartan in plasma. Both, a non-compartmental and compartmental method were used for analysis of parameters of kinetics. The main pharmacokinetic parameters of the 40 mg and 80 mg regimen group were as follows: t(max) (1.76 +/- 1.75) h, (1.56 +/- 1.09) h, C(max) (163.2 +/- 128.4) ng/mL, (905.7 +/- 583.4) ng/mL, t1/2 (23.6 +/- 10.8) h, (23.0 +/- 6.4) h, AUC(o-t) (1456 +/- 1072) ng x h/mL, (6759 +/- 3754) ng x h/mL, AUC(o-infinity (1611 +/- 1180) ng x h/mL, (7588 +/- 4661) ng x h/mL, respectively. After dose normalization, there was significant difference for main pharmacokinetic parameters C(max) AUC(o-t) and AUC(o-infinity) between two dosage level groups. The plasma concentration-time profile of telmisartan was characterized by a high degree of inter-individual variability and the disposition of telmisartan in healthy Chinese subjects was dose-dependent. The pharmacokinetic parameters C(max) and AUC(o-inifinity) of the 80 mg regimen group increased to about 5-fold compared to that of the 40 mg regimen group, but there was no significant difference for t(max) and t1/2 between the two dose groups.

Metabolism Metabolites

Telmisartan is metabolized by conjugation to form a pharmacologically inactive acyl glucuronide; the glucuronide of the parent compound is the only metabolite that has been identified in human plasma and urine. After a single dose, the glucuronide represents approximately 11% of the measured radioactivity in plasma. The cytochrome P450 isoenzymes are not involved in the metabolism of telmisartan.

Wikipedia

Guanacastepene_A

Drug Warnings

Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Micardis as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the reninangiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Micardis, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.

Neonates with a history of in utero exposure to Micardis: If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

For more Drug Warnings (Complete) data for TELMISARTAN (17 total), please visit the HSDB record page.

Biological Half Life

Telmisartan shows bi-exponential decay kinetics with a terminal elimination half life of approximately 24 hours.

Use Classification

Human drugs -> Angiotensin II antagonists, plain -> Human pharmacotherapeutic group -> EMA Drug Category

Veterinary drugs -> Agents acting on the renin-angiotensin system, Angiotensin II antagonists, plain -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Cardiovascular system -> Human pharmacotherapeutic group -> EMA Drug Category

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

Analyte: telmisartan; matrix: urine; procedure: high-performance liquid chromatography with fluorescence detection at 305 nm (excitation) and 365 nm (emission); limit of quantitation: 1 ng/mL

Storage Conditions

Interactions

Do not co-administer aliskiren with Micardis in patients with diabetes. Avoid use of aliskiren with Micardis in patients with renal impairment (GFR <60 mL/min).

Reversible increases in serum lithium concentrations and toxicity have been reported during concomitant administration of lithium with angiotensin II receptor antagonists including Micardis. Therefore, monitor serum lithium levels during concomitant use.

Co-administration of telmisartan 80 mg once daily and ramipril 10 mg once daily to healthy subjects increases steady-state Cmax and AUC of ramipril 2.3- and 2.1-fold, respectively, and Cmax and AUC of ramiprilat 2.4- and 1.5-fold, respectively. In contrast, Cmax and AUC of telmisartan decrease by 31% and 16%, respectively. When co-administering telmisartan and ramipril, the response may be greater because of the possibly additive pharmacodynamic effects of the combined drugs, and also because of the increased exposure to ramipril and ramiprilat in the presence of telmisartan. Concomitant use of Micardis and ramipril is not recommended.

For more Interactions (Complete) data for TELMISARTAN (6 total), please visit the HSDB record page.

Dates

2: Takagi H, Umemoto T; All-Literature Investigation of Cardiovascular Evidence Group. A meta-analysis of randomized trials of telmisartan versus active controls for insulin resistance in hypertensive patients. J Am Soc Hypertens. 2014 Aug;8(8):578-92. doi: 10.1016/j.jash.2014.05.006. Epub 2014 May 15. Review. PubMed PMID: 25151319.

3: Wang JG, Pimenta E, Chwallek F. Comparative review of the blood pressure-lowering and cardiovascular benefits of telmisartan and perindopril. Vasc Health Risk Manag. 2014 Apr 5;10:189-200. doi: 10.2147/VHRM.S59429. eCollection 2014. Review. PubMed PMID: 24741317; PubMed Central PMCID: PMC3983078.

4: Pan G, Zhou X, Zhao J. Effect of telmisartan on atrial fibrillation recurrences in patients with hypertension: a systematic review and meta-analysis. Cardiovasc Ther. 2014 Aug;32(4):184-8. doi: 10.1111/1755-5922.12073. Review. PubMed PMID: 24645740.

5: Parati G, Schumacher H. Blood pressure variability over 24 h: prognostic implications and treatment perspectives. An assessment using the smoothness index with telmisartan-amlodipine monotherapy and combination. Hypertens Res. 2014 Mar;37(3):187-93. doi: 10.1038/hr.2013.145. Epub 2013 Dec 5. Review. PubMed PMID: 24305518.

6: Segura J, Ruilope LM. A review of the benefits of early treatment initiation with single-pill combinations of telmisartan with amlodipine or hydrochlorothiazide. Vasc Health Risk Manag. 2013;9:521-8. doi: 10.2147/VHRM.S48291. Epub 2013 Sep 16. Review. PubMed PMID: 24082785; PubMed Central PMCID: PMC3785401.

7: Kikuchi K, Tancharoen S, Ito T, Morimoto-Yamashita Y, Miura N, Kawahara K, Maruyama I, Murai Y, Tanaka E. Potential of the angiotensin receptor blockers (ARBs) telmisartan, irbesartan, and candesartan for inhibiting the HMGB1/RAGE axis in prevention and acute treatment of stroke. Int J Mol Sci. 2013 Sep 13;14(9):18899-924. doi: 10.3390/ijms140918899. Review. Erratum in: Int J Mol Sci. 2014;15(4):5410-1. PubMed PMID: 24065095; PubMed Central PMCID: PMC3794813.

8: Neldam S, Dahlöf B, Oigman W, Schumacher H. Early combination therapy with telmisartan plus amlodipine for rapid achievement of blood pressure goals. Int J Clin Pract. 2013 Sep;67(9):843-52. doi: 10.1111/ijcp.12180. Review. PubMed PMID: 23952464.

9: Vítovec J, Slíva J. [A fixed dose combination of telmisartan, and a thiazide diuretic in the treatment of hypertension]. Vnitr Lek. 2013 May;59(5):397-401. Review. Czech. PubMed PMID: 23767455.

10: Kjeldsen S, Mancia G, Schmieder R, Mattheus M, Unger T. An update on telmisartan/hydrochlorothiazide combinations for the management of hypertensive patients with additional cardiovascular risk factors. Expert Rev Cardiovasc Ther. 2013 Jun;11(6):673-82. doi: 10.1586/erc.13.63. Review. PubMed PMID: 23750676.

11: Kjeldsen SE, Schumacher H, Neldam S, Guthrie RM. Telmisartan/Hydrochlorothiazide combination therapy for the treatment of hypertension: a pooled analysis in older and younger patients. J Clin Hypertens (Greenwich). 2013 Jun;15(6):380-8. doi: 10.1111/jch.12089. Epub 2013 Apr 1. Review. PubMed PMID: 23730986.

12: Billecke SS, Marcovitz PA. Long-term safety and efficacy of telmisartan/amlodipine single pill combination in the treatment of hypertension. Vasc Health Risk Manag. 2013;9:95-104. doi: 10.2147/VHRM.S40963. Epub 2013 Mar 16. Review. PubMed PMID: 23662062; PubMed Central PMCID: PMC3606043.

13: Takagi H, Mizuno Y, Yamamoto H, Goto SN, Umemoto T; All-Literature Investigation of Cardiovascular Evidence Group. Effects of telmisartan therapy on interleukin-6 and tumor necrosis factor-alpha levels: a meta-analysis of randomized controlled trials. Hypertens Res. 2013 Apr;36(4):368-73. doi: 10.1038/hr.2012.196. Epub 2012 Dec 13. Review. PubMed PMID: 23235712.

14: Ley L, Schumacher H. Telmisartan plus amlodipine single-pill combination for the management of hypertensive patients with a metabolic risk profile (added-risk patients). Curr Med Res Opin. 2013 Jan;29(1):41-53. doi: 10.1185/03007995.2012.750601. Epub 2012 Dec 6. Review. PubMed PMID: 23157465.

15: Ruilope LM, Schumacher H. Telmisartan 80 mg/hydrochlorothiazide 25 mg single-pill combination in the treatment of hypertension. Expert Opin Pharmacother. 2012 Nov;13(16):2417-25. doi: 10.1517/14656566.2012.733698. Epub 2012 Oct 10. Review. PubMed PMID: 23051558.

16: Volpe M. Preventing cardiovascular events with angiotensin II receptor blockers: a closer look at telmisartan and valsartan. Expert Rev Cardiovasc Ther. 2012 Aug;10(8):1061-72. doi: 10.1586/erc.12.80. Review. PubMed PMID: 23030295.

17: Chopra A. (11)C-Labeled Telmisartan, an angiotensin II type 1 receptor antagonist. 2012 Jul 30 [updated 2012 Aug 30]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK100266/ PubMed PMID: 22953357.

18: Lacourcière Y. Telmisartan or valsartan alone or in combination with hydrochlorothiazide: a review. Clin Exp Hypertens. 2013;35(1):50-60. doi: 10.3109/10641963.2012.690468. Epub 2012 Aug 6. Review. PubMed PMID: 22866964.

19: Balakumar P, Bishnoi HK, Mahadevan N. Telmisartan in the management of diabetic nephropathy: a contemporary view. Curr Diabetes Rev. 2012 May;8(3):183-90. Review. PubMed PMID: 22429010.

20: Akhrass PR, McFarlane SI. Telmisartan and cardioprotection. Vasc Health Risk Manag. 2011;7:677-83. doi: 10.2147/VHRM.S9447. Epub 2011 Nov 15. Review. PubMed PMID: 22140319; PubMed Central PMCID: PMC3225351.